molecular formula C21H20F3N5O2 B2405330 N-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide CAS No. 1251564-11-0

N-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide

Cat. No. B2405330
M. Wt: 431.419
InChI Key: DFKBMZVQYLECMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C21H20F3N5O2 and its molecular weight is 431.419. The purity is usually 95%.
BenchChem offers high-quality N-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Fluoroquinolones and Antimicrobial Activity

Research by Shindikar and Viswanathan (2005) focused on the synthesis of novel 6,8-difluoro-1-alkyl-5-amino-1,4-dihydro-4-oxo-7-{4-substituted piperazin-1-yl}-quinoline-3-carboxylic acids, demonstrating activity against Mycobacterium tuberculosis H37Rv in mice, comparable to sparfloxacin. This highlights the potential of such compounds in treating tuberculosis through innovative structural modifications (Shindikar & Viswanathan, 2005).

Discovery of Soluble Epoxide Hydrolase Inhibitors

A study by Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase through high-throughput screening, emphasizing the critical role of the triazine heterocycle for potency and selectivity. This research contributes to understanding how structural components influence biological activity and selectivity, offering insights into designing compounds with specific target interactions (Thalji et al., 2013).

Antitumor Activity of Bis-Indole Derivatives

Andreani et al. (2008) synthesized compounds with two indole systems separated by a heterocycle (pyridine or piperazine), showing significant antitumor activity in human cell line screens. The pyridine derivatives exhibited higher activity than the piperazine derivatives, underscoring the importance of molecular structure on biological effects. This research offers a foundation for the development of new antitumor agents based on bis-indole derivatives (Andreani et al., 2008).

properties

IUPAC Name

N-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]-1H-indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O2/c22-21(23,24)14-5-6-18(26-11-14)28-7-9-29(10-8-28)19(30)13-27-20(31)16-12-25-17-4-2-1-3-15(16)17/h1-6,11-12,25H,7-10,13H2,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKBMZVQYLECMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)CNC(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide

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